molecular formula C12H16O2 B14780376 5-Isobutoxy-2-methylbenzaldehyde

5-Isobutoxy-2-methylbenzaldehyde

Cat. No.: B14780376
M. Wt: 192.25 g/mol
InChI Key: DCVOLCMNFSMLDL-UHFFFAOYSA-N
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Description

5-Isobutoxy-2-methylbenzaldehyde is an organic compound with the molecular formula C12H16O2 It is a benzaldehyde derivative, characterized by the presence of an isobutoxy group and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutoxy-2-methylbenzaldehyde typically involves the alkylation of 2-methylbenzaldehyde with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide. The product is then purified through distillation or recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Isobutoxy-2-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Isobutoxy-2-methylbenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isobutoxy-2-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways. Additionally, the compound can undergo redox reactions, influencing cellular redox homeostasis and antioxidation systems .

Comparison with Similar Compounds

Uniqueness: 5-Isobutoxy-2-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its isomers. This uniqueness makes it valuable in targeted synthetic applications and research .

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-methyl-5-(2-methylpropoxy)benzaldehyde

InChI

InChI=1S/C12H16O2/c1-9(2)8-14-12-5-4-10(3)11(6-12)7-13/h4-7,9H,8H2,1-3H3

InChI Key

DCVOLCMNFSMLDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(C)C)C=O

Origin of Product

United States

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